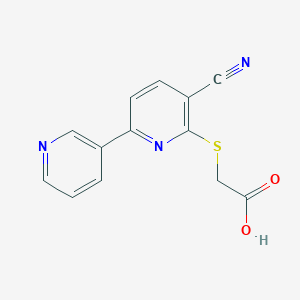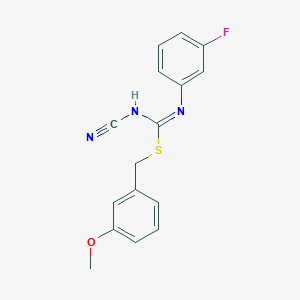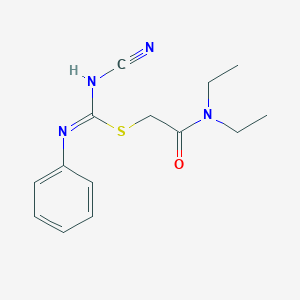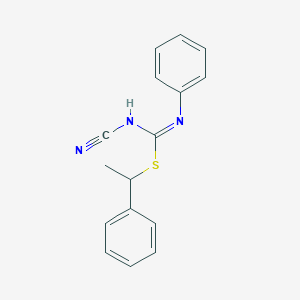
2-(3-Cyano-6-(3-pyridyl)-2-pyridylthio)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with cyano groups and pyridyl groups, such as 6-Cyano-2-(3-pyridyl)benzimidazole and 3-Cyano-6-methyl-2(1H)-pyridinone , are often used in the field of organic chemistry for various applications. They usually have a solid form .
Synthesis Analysis
The synthesis of these types of compounds often involves complex organic reactions . The exact synthesis process can vary depending on the specific compound and the desired product.Molecular Structure Analysis
The molecular structure of these compounds often includes a cyano group (-CN) and one or more pyridyl groups. The exact structure can be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
These compounds can participate in various chemical reactions. The exact reactions depend on the specific compound and the conditions of the reaction .Physical And Chemical Properties Analysis
These compounds often have a solid form and specific melting points . Other properties such as solubility, density, and refractive index can be determined experimentally .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Medicinal Chemistry
The 2-pyridone motif, which is structurally related to “2-(3-Cyano-6-(3-pyridyl)-2-pyridylthio)acetic acid”, is recognized for its role as hydrogen bond donors/acceptors and nonpeptidic mimics. This compound exhibits remarkable physicochemical properties such as metabolic stability, solubility in water, and lipophilicity, making it a privileged scaffold in drug discovery . Researchers utilize this compound in the synthesis of bioactive heterocycles, which are crucial in developing new medications with potential anticancer activity.
Anticancer Activity
The synthesis of 2-pyridone derivatives is an area of interest due to their potential anticancer properties. Studies focus on multicomponent reactions (MCRs) to create these derivatives, which are then tested for their efficacy against various cancer cell lines. The compound can be used to synthesize such derivatives, contributing to cancer research .
Antibacterial and Antifungal Applications
Compounds derived from the 2-pyridone scaffold have shown antibacterial and antifungal activities. By modifying the core structure, researchers can enhance these properties, leading to the development of new antibiotics and antifungal agents. The compound “2-(3-Cyano-6-(3-pyridyl)-2-pyridylthio)acetic acid” could serve as a starting point for such modifications .
Anti-inflammatory Properties
The anti-inflammatory properties of 2-pyridone derivatives make them candidates for the treatment of inflammatory diseases. The compound’s ability to be transformed into various derivatives allows for the exploration of new anti-inflammatory drugs .
α-Glucosidase Inhibition
2-Pyridone-containing heterocycles have been studied for their α-glucosidase inhibitory activity, which is significant in managing diabetes. The compound can be used to synthesize heterocycles that inhibit α-glucosidase, thereby contributing to diabetes treatment research .
Cardiotonic Activities
The 2-pyridone motif is also associated with cardiotonic activities, which can be beneficial in treating heart conditions. Derivatives of “2-(3-Cyano-6-(3-pyridyl)-2-pyridylthio)acetic acid” may be explored for their potential use in improving cardiac function .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c14-6-9-3-4-11(10-2-1-5-15-7-10)16-13(9)19-8-12(17)18/h1-5,7H,8H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNQVDMVIPCWQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=C(C=C2)C#N)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyano-6-(3-pyridyl)-2-pyridylthio)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-N-(2,6-dimethylphenyl)-4-(4-methoxyphenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B460416.png)


![2-{[1-(1-adamantyl)ethyl]amino}-2-oxoethyl N'-cyano-N-(2-fluorophenyl)imidothiocarbamate](/img/structure/B460422.png)





![[2-(2-methoxyanilino)-2-oxoethyl] N-cyano-N'-(3-fluorophenyl)carbamimidothioate](/img/structure/B460431.png)
![2-oxo-2-[(1-phenylethyl)amino]ethyl N'-cyano-N-phenylimidothiocarbamate](/img/structure/B460432.png)
![2-methylbenzyl N'-cyano-N-[3-(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B460433.png)
